2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is a chemical compound with the molecular formula and a molecular weight of approximately 200.24 g/mol. It belongs to the indole family, characterized by a fused bicyclic structure containing a benzene ring and a pyrrole ring. This compound is also known by various names such as 5,7-dimethyl-3-(2-pyridinylimino)-1,3-dihydroindol-2-one and has implications in medicinal chemistry due to its potential biological activities.
The structure of this compound features a dimethyl group at the 5 and 7 positions of the indole ring and an imino group attached to a pyridine moiety, which contributes to its unique properties. The compound's IUPAC name reflects its complex structure, indicating the presence of both indole and pyridine functionalities.
The chemical reactivity of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is influenced by its functional groups. Key reactions include:
Research indicates that compounds similar to 2H-Indol-2-one exhibit significant biological activities, including:
Several synthetic routes are available for producing 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-:
The applications of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- are diverse:
Interaction studies are crucial for understanding how 2H-Indol-2-one interacts with biological targets:
Several compounds share structural similarities with 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Fluorooxindole | Contains a fluorine substituent | Exhibits enhanced anticancer activity |
| Indolinone | Basic structure without additional substituents | Serves as a precursor for various derivatives |
| Oxindole | Contains an oxo group at the 2-position | Known for neuroprotective effects |
| 1-Methylindole | Methyl group at position one | Potential use in neuropharmacology |
These compounds illustrate the diversity within the indole family while highlighting the unique structural features that distinguish 2H-Indol-2-one from others. Its specific substitutions contribute to its distinct biological activities and potential applications in medicinal chemistry.